1-[2-(methylthio)benzoyl]azepane
Description
1-[2-(Methylthio)benzoyl]azepane is a heterocyclic compound featuring a seven-membered azepane ring substituted with a 2-(methylthio)benzoyl group. The methylthio group may enhance lipophilicity and influence electronic properties, impacting receptor binding or metabolic stability.
Properties
IUPAC Name |
azepan-1-yl-(2-methylsulfanylphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NOS/c1-17-13-9-5-4-8-12(13)14(16)15-10-6-2-3-7-11-15/h4-5,8-9H,2-3,6-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRASWPURGOIEOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N2CCCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Azepane Derivatives with Varied Substituents
1-Methylazepane (C₇H₁₅N; MW: 113.204)
- Structure : A simple azepane derivative with a methyl group directly attached to the nitrogen atom.
- Key Differences: Lacks the benzoyl and methylthio functional groups, resulting in significantly lower molecular complexity.
1-[4-(Trifluoromethyl)benzoyl]azepane (C₁₄H₁₄F₃NO; MW: 313.52)
- Structure : Features a para-trifluoromethyl (-CF₃) substituent on the benzoyl ring instead of ortho-methylthio.
- Steric Profile: The ortho-SMe group in the target compound introduces steric hindrance near the azepane ring, which may restrict rotational freedom or receptor access .
U-2: (5R)-1-[4-(Allyloxy)-5-vinylpyrimidin-2-yl]-5-methyl-4-[5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoyl]-1,4-diazepane
- Structure : A diazepane (six-membered ring) with a benzoyl group substituted with a triazole moiety.
- Key Differences :
Compounds with Methylthio Functional Groups
Propane, 2-methyl-2-(methylthio)- (C₅H₁₀S; CAS: 6163-64-0)
- Structure : A branched alkane with a methylthio group.
- Key Differences : Lacks aromatic and heterocyclic components, limiting utility in complex molecular interactions. However, the methylthio group’s stability in this compound suggests that the ortho-SMe group in the target may resist oxidation under physiological conditions .
Data Table: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | CAS Number | Notable Properties |
|---|---|---|---|---|---|
| 1-[2-(Methylthio)benzoyl]azepane | C₁₄H₁₇NOS | 263.36 (calc.) | Ortho-SMe, benzoyl, azepane | Not available | High lipophilicity, steric bulk |
| 1-Methylazepane | C₇H₁₅N | 113.20 | N-methyl, azepane | 1192-95-6 | Low complexity, high volatility |
| 1-[4-(Trifluoromethyl)benzoyl]azepane | C₁₄H₁₄F₃NO | 313.52 | Para-CF₃, benzoyl, azepane | EN300-761303 | Electron-deficient aromatic ring |
| U-2 (Patent Compound) | C₂₈H₃₂N₆O₂ | 508.63 | Diazepane, triazole, benzoyl | Not available | Hydrogen bonding capability |
Q & A
What are the optimal synthetic routes for 1-[2-(methylthio)benzoyl]azepane, and how can reaction conditions be systematically optimized?
Basic Research Focus
The synthesis of this compound requires careful selection of precursors and reaction conditions. A retrosynthetic approach using AI-powered tools (e.g., Template_relevance models) can predict feasible routes by analyzing analogous compounds like 1-(2-thienylsulfonyl)azepane, where thienylsulfonyl chloride is reacted with azepane derivatives under controlled conditions . Optimization involves:
- Catalyst screening : Evaluate palladium, nickel, or copper catalysts for coupling reactions, as seen in benzoxazepine synthesis .
- Temperature/pressure gradients : Use factorial design to test parameters (e.g., 60–120°C, 1–5 atm) .
- Solvent polarity : Compare yields in polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) .
How can researchers characterize the structural and electronic properties of this compound?
Basic Research Focus
Characterization methodologies include:
- NMR spectroscopy : Analyze - and -NMR shifts to confirm the azepane ring conformation and benzoyl-thioether linkage, as demonstrated for 2-(2-methoxyphenyl)-1-(7-thienyl-thiazepan-4-yl)ethanone .
- Mass spectrometry (MS) : Use high-resolution MS to verify molecular weight (e.g., [M+H] peak at m/z 263.12) .
- X-ray crystallography : Resolve crystal packing and intermolecular interactions, similar to benzothiazine derivatives .
What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in biological assays?
Advanced Research Focus
SAR analysis requires:
- Functional group modulation : Compare analogs (e.g., replacing methylthio with sulfonyl or fluorobenzoyl groups) to assess antimicrobial or receptor-binding activity, as in 1-[(4-bromothiophen-2-yl)methyl]azepane studies .
- Docking simulations : Map the compound’s interaction with targets (e.g., kinases, GPCRs) using software like AutoDock, referencing DFT-based models for similar azepane derivatives .
- Data normalization : Address assay variability by including positive/negative controls, as in quasi-experimental designs .
How should researchers resolve contradictions in biological activity data across different studies?
Advanced Research Focus
Contradictory results may arise from assay conditions or impurity profiles. Mitigation strategies include:
- Replication studies : Repeat experiments across multiple labs, as emphasized in pharmacological research .
- HPLC purity validation : Ensure >95% purity via reverse-phase chromatography, critical for bioactive compounds like 1-(2-fluorobenzoyl)-1,4-diazepane .
- Meta-analysis : Pool data from PubChem and Reaxys to identify trends in IC values or cytotoxicity .
What computational methods are suitable for predicting the pharmacokinetic properties of this compound?
Advanced Research Focus
Leverage in silico tools to predict:
- ADMET profiles : Use SwissADME to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 interactions .
- Molecular dynamics (MD) : Simulate binding stability with targets over 100 ns trajectories, as applied to benzoxazepine derivatives .
- QSAR models : Train algorithms on azepane-containing datasets to correlate substituents (e.g., methylthio vs. nitro groups) with solubility .
What experimental design principles are critical for scaling up synthesis without compromising yield?
Methodological Focus
Adopt factorial design to optimize multi-variable processes:
- DOE (Design of Experiments) : Test interactions between catalyst loading (5–20 mol%), temperature, and stirring rate .
- Continuous flow systems : Enhance reproducibility for intermediates like 7-(thiophen-2-yl)-1,4-thiazepane, reducing batch variability .
- In-line analytics : Implement FTIR or Raman spectroscopy for real-time monitoring .
How can researchers validate the mechanistic pathway of this compound in catalytic reactions?
Advanced Research Focus
Mechanistic validation involves:
- Isotopic labeling : Track -labeled intermediates via MS/MS, as used in aziridine synthesis .
- Kinetic isotope effects (KIE) : Compare ratios to identify rate-determining steps .
- DFT calculations : Map energy profiles for key transitions states, referencing benzothiazine studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
